molecular formula C12H9N3O2 B12499663 7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B12499663
M. Wt: 227.22 g/mol
InChI Key: OTLKQYZKYPJRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the pyrrolopyrimidine family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aromatic amines in the presence of a catalytic amount of hydrochloric acid . The reaction is usually carried out in a solvent such as ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the chloro-substituted positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of various substituted pyrrolopyrimidine derivatives.

Scientific Research Applications

7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of signaling pathways that are crucial for the proliferation and survival of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione stands out due to its unique structural features that allow for versatile chemical modifications and its broad range of biological activities. Its ability to inhibit multiple targets makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C12H9N3O2/c16-11-10-9(14-12(17)15-11)8(6-13-10)7-4-2-1-3-5-7/h1-6,13H,(H2,14,15,16,17)

InChI Key

OTLKQYZKYPJRCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2NC(=O)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.